molecular formula C13H18N2O2 B1343447 Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate CAS No. 312262-99-0

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

Cat. No. B1343447
CAS RN: 312262-99-0
M. Wt: 234.29 g/mol
InChI Key: IFVFWRBRBWRJFJ-UHFFFAOYSA-N
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Description

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate is a chemical compound with the CAS Number: 312262-99-0. It has a molecular weight of 234.3 and its IUPAC name is ethyl 3-(5,6,7,8-tetrahydro [1,8]naphthyridin-2-yl)propanoate . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.3 . It is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Comprehensive Analysis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate Applications

Chemical Synthesis: This compound can be used in the synthesis of more complex chemical structures. Its reactivity with electrophilic or nucleophilic reagents makes it a versatile intermediate in creating various derivatives for further application in material science or pharmacology .

Pharmacological Research: Due to the pharmacological activity of related naphthyridines compounds, this particular ethyl propanoate derivative could be explored for potential anti-cancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Material Science: In material science research, this compound could be investigated for the development of new materials with specific properties such as enhanced durability or conductivity.

Chromatography: The compound’s unique structure may allow it to serve as a standard or reference in chromatographic analysis to help identify or quantify similar compounds within complex mixtures.

Analytical Chemistry: Analytical chemists could explore the use of this compound in method development for detecting and quantifying naphthyridine derivatives in various samples.

Catalysis: The related naphthyridines have been used as ligands in catalysis; thus, this compound might also find application in developing new catalytic systems that could improve efficiency in chemical reactions .

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate are not clearly defined. It is possible that the compound affects multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their downstream effects .

properties

IUPAC Name

ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVFWRBRBWRJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635053
Record name Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312262-99-0
Record name Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-8 (1.4 g, 6.03 mmol) and 10% Pd/carbon (1 g) in EtOH (30 mL) was stirred under a balloon of hydrogen for 18 h. Filtration and evaporative removal of the solvent gave 4-9 as a white solid.
Name
4-8
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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